Thorium chloride

Description

Significance of Thorium Chloride in Advanced Materials and Nuclear Applications

This compound is a water-soluble, crystalline solid that serves as an essential precursor for various thorium compounds and metallic thorium. americanelements.comontosight.ai Its importance in advanced materials stems from its use in the synthesis of high-purity thorium dioxide (ThO₂), a refractory material with an exceptionally high melting point, making it suitable for high-temperature applications such as in specialized ceramics and alloys. samaterials.comwikipedia.org

In the realm of nuclear applications, this compound is a key component in the research and development of Molten Salt Reactors (MSRs). tudelft.nlscienceforsustainability.org These advanced reactor designs utilize liquid fuel, often a mixture of molten fluoride (B91410) or chloride salts containing thorium and uranium. tudelft.nlscienceforsustainability.org Thorium itself is considered a promising alternative to uranium for nuclear fuel as it is more abundant in the Earth's crust and offers potential safety benefits. americanelements.com The use of this compound in MSRs is being investigated for a more sustainable nuclear fuel cycle that could produce less long-lived radioactive waste. tudelft.nl Recent research has focused on synthesizing highly pure this compound crystals for use in these reactors. tudelft.nl Specifically, this compound can be a component of the fuel matrix in MSRs, allowing for high actinide loading, which is beneficial for fast neutron systems. Furthermore, patent applications have been filed for specific salt compositions containing thorium tetrachloride mixed with alkali and alkaline earth chlorides for use in MSRs, highlighting its role in reducing corrosivity (B1173158) and degradation of reactor materials. wipo.int

Historical Context of this compound Studies in Actinide Chemistry

The study of this compound is deeply rooted in the history of actinide chemistry. Thorium was first discovered by Jöns Jakob Berzelius in 1829. americanelements.com The initial isolation of thorium metal by Berzelius involved this compound as an intermediate. wikipedia.org The early actinides, including thorium, were central to Glenn T. Seaborg's formulation of the "actinide concept," which correctly placed these elements in the f-block of the periodic table. acs.org The isomorphism observed in compounds like ThO₂, UO₂, and PuO₂ was a key piece of evidence for this concept. acs.org

Historically, the synthesis of anhydrous this compound has been a significant challenge for chemists. Early methods involved reacting thorium dioxide with carbon tetrachloride vapor at high temperatures or heating thorium metal with ammonium (B1175870) chloride. labpartnering.org These processes often required special equipment and involved hazardous materials. labpartnering.org The development of safer and more efficient synthesis methods, such as the reaction of thorium nitrate (B79036) with halide-containing strong acids, has been a more recent advancement. labpartnering.org

The study of thorium's coordination chemistry, particularly the formation of complexes in aqueous solutions and molten salts, has also been a long-standing area of research. osti.govresearchgate.net Understanding the behavior of this compound in different chemical environments is crucial for its application in nuclear fuel reprocessing and waste management. osti.gov Research into the structural chemistry of actinide chlorides, including thorium, continues to provide fundamental insights into their bonding, reactivity, and periodic trends. acs.org

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | ThCl₄ |

| Molecular Weight | 373.85 g/mol |

| Appearance | White, odorless crystals |

| Melting Point | 770°C |

| Boiling Point | 921°C |

| Density | 4.59 g/cm³ |

| Crystal System | Tetragonal |

Data sourced from multiple references. chemicalbook.comchemicalbook.commaterialsproject.orgdrugfuture.com

Properties

IUPAC Name |

tetrachlorothorium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4ClH.Th/h4*1H;/q;;;;+4/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEQHQGJDZLDFID-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

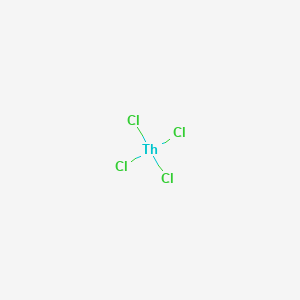

Cl[Th](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ThCl4, Cl4Th | |

| Record name | Thorium(IV) chloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Thorium(IV)_chloride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6064905 | |

| Record name | Thorium chloride (ThCl4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystals; [Merck Index] | |

| Record name | Thorium tetrachloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1738 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10026-08-1 | |

| Record name | Thorium tetrachloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10026-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thorium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010026081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thorium chloride (ThCl4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thorium chloride (ThCl4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thorium tetrachloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.039 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Development

Anhydrous Thorium Tetrachloride Synthesis Pathways

The preparation of pure anhydrous thorium tetrachloride (ThCl₄) is complicated by the compound's tendency to hydrolyze. tandfonline.com Consequently, various non-aqueous or "dry" chlorination methods have been developed and evaluated. tandfonline.com These pathways are critical as the anhydrous salt is an essential intermediate in the production of thorium metal. tandfonline.com

ThO₂ + 2C + 2Cl₂ → ThCl₄ + 2CO wikiwand.com

This method is well-established for bulk production but requires specialized equipment to handle the high temperatures and corrosive chlorine gas. The thorium oxide precursor is often prepared by the calcination of pure thorium nitrate (B79036) or oxalate (B1200264). cdnsciencepub.com

Table 1: Carbothermic Chlorination Reaction Details

| Precursor | Key Reagents | Temperature Range (°C) | Primary Product | Byproduct |

|---|---|---|---|---|

| Thorium Dioxide (ThO₂) | Carbon (C), Chlorine (Cl₂) | 700–2600 | Thorium Tetrachloride (ThCl₄) | Carbon Monoxide (CO) |

Anhydrous thorium tetrachloride can also be synthesized using organic chlorinating agents, which provides an alternative to handling elemental chlorine directly. One prominent method involves the reaction of thorium oxalate (Th(C₂O₄)₂) with carbon tetrachloride (CCl₄). wikiwand.com The reaction proceeds as follows:

Th(C₂O₄)₂ + CCl₄ → ThCl₄ + 3CO + 3CO₂ wikiwand.com

Another variation uses thorium dioxide (ThO₂) as the precursor, which reacts with CCl₄ vapor at elevated temperatures of 450-500 °C over several days. labpartnering.orggoogle.com While effective, the use of carbon tetrachloride is now less common due to its toxicity and environmental concerns. Other organic agents, such as hexachloropropene, have also been evaluated for liquid-phase chlorination of uranium and thorium compounds. osti.gov

A two-step synthesis method utilizing ammonium (B1175870) chloride (NH₄Cl) offers another pathway to anhydrous ThCl₄. wikiwand.com This route begins with the reaction of thorium metal with ammonium chloride to produce an intermediate salt, ammonium hexachlorothorate ((NH₄)₂ThCl₆). wikiwand.comgoogle.comresearchgate.net The reaction is:

Th + 6NH₄Cl → (NH₄)₂ThCl₆ + 4NH₃ + 2H₂ wikiwand.com

In the second step, the ammonium hexachlorothorate intermediate is heated to 350 °C under a high vacuum. wikiwand.comgoogle.com This thermal decomposition yields the final anhydrous thorium tetrachloride product. wikiwand.comgoogle.com This method can require extended reaction times, for instance, heating thorium metal with NH₄Cl at 300°C for 30 hours to generate the intermediate. labpartnering.orggoogle.com

Table 2: Ammonium Chloride Mediated Synthesis of ThCl₄

| Step | Reactants | Product | Conditions |

|---|---|---|---|

| 1. Intermediate Formation | Thorium (Th), Ammonium Chloride (NH₄Cl) | Ammonium Hexachlorothorate ((NH₄)₂ThCl₆) | Heat at 300°C |

| 2. Thermal Decomposition | Ammonium Hexachlorothorate ((NH₄)₂ThCl₆) | Thorium Tetrachloride (ThCl₄) | Heat at 350°C under high vacuum |

A more recent and convenient synthesis route uses hydrated thorium nitrate (Th(NO₃)₄·xH₂O, where x ≥ 4) as a safe and economically viable starting material. labpartnering.orggoogle.com This method avoids the high temperatures and hazardous reagents associated with older protocols. labpartnering.org The process first involves reacting the thorium nitrate hydrate (B1144303) with a halide-containing strong acid, such as concentrated aqueous hydrochloric acid (HCl), to produce the hydrated thorium chloride complex, ThCl₄(H₂O)₄. google.com

To obtain the anhydrous form, the hydrated chloride is then dried using specific reagents in a suitable solvent. labpartnering.orggoogle.com A combination of anhydrous HCl and chlorotrimethylsilane (B32843) (Me₃SiCl) has proven effective for drying. labpartnering.orggoogle.com Depending on the solvent used, various anhydrous ThCl₄-ligand complexes can be isolated, such as ThCl₄(DME)₂ (where DME is dimethoxyethane) and ThCl₄(1,4-dioxane)₂. labpartnering.orggoogle.com These complexes are valuable as starting materials for a wide range of non-aqueous thorium chemistry. labpartnering.orgacs.org This approach is advantageous due to its milder reaction conditions, typically at temperatures of 100°C or less for periods of 12 hours or less. googleapis.com

Isolation and Synthesis of Hydrated this compound Species

While the synthesis of anhydrous ThCl₄ is crucial for many applications, the isolation and characterization of its hydrated forms are fundamental to understanding its aqueous chemistry. Hydrated this compound exists as a family of inorganic compounds with the general formula ThCl₄(H₂O)n. wikipedia.org The tetrahydrate (n=4) is a well-known form. wikipedia.org

The preparation of hydrated species can be achieved by reacting thorium nitrate hydrate with concentrated hydrochloric acid. google.com For instance, refluxing Th(NO₃)₄(H₂O)₅ in 12 M aqueous HCl yields the thorium(IV) chloride tetrahydrate complex, ThCl₄(H₂O)₄. google.com This product is a white solid, insoluble in hydrocarbons but soluble in solvents like tetrahydrofuran (B95107) (THF), dimethoxyethane (DME), and 1,4-dioxane (B91453). google.com

Detailed research into the crystallization of this compound from acidic aqueous solutions has led to the isolation and characterization of numerous monomeric thorium(IV)-aquo-chloro complexes. osti.govresearchgate.netnih.gov These studies often employ nitrogen-containing heterocyclic hydrogen bond donors to stabilize and crystallize distinct structural units from the solution. osti.govresearchgate.netnih.gov

These isolated complexes reveal a series of monomeric Th(IV) species where the coordination sphere of the thorium ion contains a varying number of water molecules and chloride ions. osti.govresearchgate.net The identified structural units fall under the general formulas [Th(H₂O)ₓCl₈₋ₓ]ˣ⁻⁴ and [Th(H₂O)ₓCl₉₋ₓ]ˣ⁻⁵. osti.govresearchgate.netnih.gov The specific complexes range from chloride-deficient species like [Th(H₂O)₇Cl₂]²⁺ to chloride-rich species such as [Th(H₂O)₂Cl₆]²⁻. osti.govnih.gov Another significant monomeric species isolated is the neutral [Th(H₂O)₄Cl₄] unit. osti.govacs.org The isolation of these compounds provides critical insight into thorium speciation and the influence of noncovalent interactions on its structural chemistry. osti.govnih.gov

Table 3: Examples of Isolated Monomeric Thorium(IV)-Aquo-Chloro Complexes

| Complex Formula | General Formula Type | Description |

|---|---|---|

| [Th(H₂O)₇Cl₂]²⁺ | [Th(H₂O)ₓCl₉₋ₓ]ˣ⁻⁵ (x=7) | A chloride-deficient cationic complex. osti.govnih.gov |

| [Th(H₂O)₄Cl₄] | [Th(H₂O)ₓCl₈₋ₓ]ˣ⁻⁴ (x=4) | A neutral monomeric unit. osti.gov |

| [Th(H₂O)₂Cl₆]²⁻ | [Th(H₂O)ₓCl₈₋ₓ]ˣ⁻⁴ (x=2) | A chloride-rich anionic complex. osti.govnih.gov |

Compound Reference Table

Hydroxo-Bridged Trimeric Thorium(IV) Cluster Synthesis

The synthesis of complex thorium structures from aqueous solutions highlights the intricate interplay of hydrolysis and coordination chemistry. A notable achievement in this area is the isolation of a novel hydroxo-bridged trimeric thorium(IV) cluster.

Researchers have successfully synthesized and characterized a trimeric thorium(IV) compound, (HPy)₃[Th₃(H₂O)₂Cl₁₀(OH)₅]·4(HPy·Cl), where HPy represents pyridinium (B92312). acs.orgosti.gov This compound was isolated at room temperature from an acidic aqueous solution. acs.orgosti.gov The core of this compound is a unique trimeric [Th₃(OH)₅]⁷⁺ cluster, a species not commonly considered in the solution and solid-state chemistry of thorium. acs.orgresearchgate.net

The structure, confirmed by single-crystal X-ray diffraction, features three thorium atoms bridged by hydroxide (B78521) groups. acs.orgosti.gov Specifically, the [Th₃(OH)₅]⁷⁺ core contains two μ₂-OH groups that lie in the same plane as the thorium centers and two μ₃-OH groups that bridge all three metal atoms, puckering above and below the plane. osti.gov The stability and isolation of this trimeric unit are attributed to extensive hydrogen bonding and π–π stacking interactions within the crystal lattice, influenced by the pyridinium counterions. acs.org

Small-angle X-ray scattering (SAXS) analysis has indicated that this trimeric cluster remains intact in aqueous solutions, suggesting its importance as a relevant species in geochemical models and for the rational design of new thorium-based materials from aqueous media. acs.org

Preparation of this compound Adducts with Lewis Bases (e.g., DME, TMEDA, 1,4-dioxane)

Anhydrous thorium tetrachloride (ThCl₄) is a powerful Lewis acid that readily forms adducts with a variety of Lewis bases. These adducts are often more soluble and easier to handle than the parent tetrachloride, making them crucial starting materials for a wide range of non-aqueous thorium chemistry. wikipedia.orgrsc.org The synthesis of these adducts typically involves the reaction of a hydrated this compound precursor with the desired Lewis base in the presence of a dehydrating agent. rsc.orglabpartnering.org

Detailed Research Findings:

ThCl₄(DME)₂ (1,2-dimethoxyethane adduct): This complex is a key precursor in organometallic and inorganic thorium chemistry. researchgate.netnih.gov A high-yield synthesis starts from thorium tetranitrate pentahydrate, Th(NO₃)₄(H₂O)₅, which is first converted to hydrated this compound, ThCl₄(H₂O)₄. rsc.orglabpartnering.org This hydrated chloride is then dissolved in 1,2-dimethoxyethane (B42094) (DME). The dropwise addition of trimethylsilyl (B98337) chloride (Me₃SiCl) acts as an effective drying agent, leading to the exothermic precipitation of ThCl₄(DME)₂ as a white, crystalline solid in yields of up to 95%. rsc.org This method avoids the use of thorium metal and harsh, high-temperature conditions. labpartnering.orgnih.gov The DME adduct is thermally stable and serves as an excellent entry point for preparing other thorium compounds, including alkoxides, amides, and organometallics. rsc.orgresearchgate.net

ThCl₄(1,4-dioxane)₂: The 1,4-dioxane adduct of thorium tetrachloride is another valuable synthetic intermediate. labpartnering.orggoogle.com Its preparation also utilizes ThCl₄(H₂O)₄ as the starting material. The synthesis is carried out in 1,4-dioxane, with the addition of both Me₃SiCl and a solution of hydrochloric acid in diethyl ether. rsc.org The reaction mixture is heated to 130 °C for approximately 15 hours, resulting in the formation of ThCl₄(1,4-dioxane)₂ as a white solid in high yield (98%). rsc.org Unlike the DME adduct, the 1,4-dioxane ligands are more easily displaced by other donor ligands like tetrahydrofuran (THF), making it a versatile precursor for accessing other thorium complexes that are difficult to synthesize directly. rsc.orggoogleapis.com

ThCl₄(TMEDA)₂ (tetramethylethylenediamine adduct): The TMEDA adduct is another common starting material in thorium chemistry. acs.orgwikiwand.com Its synthesis involves the reaction of ThCl₄ with tetramethylethylenediamine. wikipedia.orgwikiwand.com This adduct has been used in the synthesis of various thorium metallocene complexes, such as [η⁵-1,2,4-(Me₃C)₃C₅H₂]₂ThCl₂, by reacting ThCl₄(TMEDA)₂ with the corresponding potassium cyclopentadienyl (B1206354) salt in boiling toluene. acs.orgrsc.org

The following table summarizes the synthetic routes for these important this compound adducts.

| Compound | Precursor | Reagents | Solvent(s) | Key Conditions | Yield | Citation(s) |

| ThCl₄(DME)₂ | ThCl₄(H₂O)₄ | Me₃SiCl | DME | 50 °C, 12 h | 95% | rsc.org |

| ThCl₄(1,4-dioxane)₂ | ThCl₄(H₂O)₄ | 1,4-dioxane, Me₃SiCl, HCl/diethyl ether | 1,4-dioxane | 130 °C, 15 h | 98% | rsc.org |

| ThCl₄(TMEDA)₂ | ThCl₄ | TMEDA | Toluene | Reflux | N/A | acs.orgrsc.org |

Table of Compound Names

| Abbreviation / Trivial Name | Full Chemical Name |

| This compound | Thorium(IV) chloride |

| DME | 1,2-dimethoxyethane |

| TMEDA | N,N,N',N'-tetramethylethylenediamine |

| 1,4-dioxane | 1,4-Dioxane |

| HPy | Pyridinium |

| Me₃SiCl / TMSCl | Trimethylsilyl chloride |

| THF | Tetrahydrofuran |

Structural Elucidation and Advanced Characterization Techniques

Solid-State Structural Investigations

The arrangement of atoms in the solid state provides fundamental insights into the properties of thorium chloride compounds. Advanced analytical techniques, particularly single-crystal X-ray diffraction, have been instrumental in revealing the intricate structural details of these materials.

Single Crystal X-ray Diffraction Analysis of this compound Complexes

Single-crystal X-ray diffraction is a powerful method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. uhu-ciqso.escreative-biostructure.comwarwick.ac.uk This technique has been employed to characterize a variety of this compound complexes, revealing a range of structural motifs from simple mononuclear units to more complex polynuclear assemblies. osti.govosti.gov

From acidic aqueous solutions, a mononuclear thorium(IV) compound, [Th(H₂O)₄Cl₄]·2(HPy·Cl) (where HPy = pyridinium), has been isolated and its structure determined by single-crystal X-ray diffraction. osti.govresearchgate.net In this complex, the thorium center is coordinated by four water molecules and four chloride ions, forming a discrete [Th(H₂O)₄Cl₄] unit. osti.govfigshare.com The Th-O(H₂) bond distances in this structure range from 2.432(5) to 2.496(6) Å, while the Th-Cl bond lengths are between 2.718(1) and 2.775(2) Å. osti.gov These experimental values are consistent with previously reported data for Th-O(H₂) and Th-Cl bonds. osti.gov

Table 1: Experimental and Calculated Bond Distances for [Th(H₂O)₄Cl₄]

| Bond Type | Experimental Distance (Å) | Calculated (DFT) Distance (Å) |

|---|---|---|

| Th-O(H₂) | 2.432(5) – 2.496(6) | 2.52 – 2.70 |

| Th-Cl | 2.718(1) – 2.775(2) | 2.68 – 2.78 |

Data sourced from Wacker et al. osti.gov

In addition to mononuclear species, a novel hydroxo-bridged trimeric thorium(IV) compound, (HPy)₃[Th₃(H₂O)₂Cl₁₀(OH)₅]·4(HPy·Cl), has been synthesized from acidic aqueous solutions. osti.govresearchgate.net Single-crystal X-ray diffraction analysis revealed that this compound contains a [Th₃(OH)₅]⁷⁺ core. osti.govresearchgate.netoa.mg The trimer consists of two unique thorium centers. One thorium atom is eight-coordinate, bonded to four chlorides and four oxygen atoms from µ₂- and µ₃-hydroxides that bridge adjacent thorium centers. osti.gov The calculated Th-Cl bond distances in this trimeric unit range from 2.74 to 2.92 Å, and the calculated distances for the bridging Th-O bonds are between 2.47 and 2.48 Å. osti.gov The isolation of such trimeric species is significant as they are not commonly discussed in the context of thorium solution and solid-state chemistry. osti.gov

Research has demonstrated the formation of a series of tetravalent actinide compounds, including thorium, from acidic aqueous solutions containing protonated nitrogen heterocycles. researchgate.net Structural determination via single-crystal X-ray diffraction has shown that these compounds are built from [An(H₂O)ₓClᵧ]⁴⁻ʸ (where An = Th, U, Pu) or AnCl₆²⁻ molecular units, with x ranging from 4 to 7 and y from 2 to 4. researchgate.net This highlights the structural diversity achievable within this compound systems, influenced by factors such as the nature of the counterion and the aqueous conditions. researchgate.net In a different study focusing on thorium nitrate (B79036) complexes, single crystal X-ray diffraction revealed the prevalence of pentanitrato, [Th(NO₃)₅(H₂O)₂]¹⁻, and hexanitrato, [Th(NO₃)₆]²⁻, structural units. rsc.org

Polymorphism and Phase Transitions in Anhydrous Thorium Tetrachloride

Polymorphism refers to the ability of a solid material to exist in more than one crystal structure. nih.govmdpi.com While specific studies on the polymorphism and phase transitions of anhydrous thorium tetrachloride (ThCl₄) are not extensively detailed in the provided context, the synthesis of anhydrous ThCl₄ complexes is a critical precursor for further chemical investigations. rsc.org Anhydrous ThCl₄ is typically prepared by reacting thorium tetranitrate with ammonium (B1175870) chloride under controlled inert atmospheres to prevent hydrolysis. The purity and crystallinity of the resulting product are confirmed using techniques such as X-ray diffraction. The study of phase transitions in such materials is crucial for understanding their thermodynamic stability and reactivity. nih.gov

Spectroscopic Characterization of this compound Compounds

Spectroscopic techniques are vital for probing the vibrational properties and electronic structure of this compound compounds, complementing the structural data obtained from X-ray diffraction.

Infrared (IR) and Raman spectroscopies are powerful tools for identifying the vibrational modes within a molecule. osti.gov For the mononuclear [Th(H₂O)₄Cl₄] complex, mixed Th-O(H₂)/Th-Cl vibrations are experimentally observed in the Raman spectrum between 200 and 400 cm⁻¹, with the most intense peak at 258 cm⁻¹. osti.gov Other vibrations are seen at 220 and 322 cm⁻¹. osti.gov In the case of the trimeric [Th₃(H₂O)₂Cl₁₀(OH)₅]³⁻ unit, experimental Raman peaks for mixed Th-O(H₂)/Th-Cl vibrations are found at 228 and 265 cm⁻¹. osti.gov For both compounds, H₂O group inversions are observed at 393 cm⁻¹. osti.gov Density functional theory (DFT) calculations have been used to predict these vibrational frequencies, showing reasonable agreement with the experimental data. osti.gov

Limited spectroscopic studies have been conducted on diatomic ThCl and ThCl⁺ in the gas phase. aip.org Mass spectrometric studies of the vapor over condensed phase ThCl₄ at high temperatures (700–2500 K) have provided thermodynamic data, including the bond dissociation energy and ionization energy of ThCl. aip.org Raman spectroscopy has also been employed to study molten ThCl₄-ACl (A = Li, Na, K, Cs) mixtures, indicating the formation of associated this compound species such as Th₂Cl₁₀²⁻ and Th₃Cl₁₄²⁻ in the melt. researchgate.net Furthermore, Raman spectroscopy has been utilized to investigate the speciation of thorium(IV) ions in chloride-bearing aqueous solutions under hydrothermal conditions. missouristate.edu

Table 2: Key Vibrational Frequencies (cm⁻¹) from Raman Spectroscopy

| Compound | Experimental Th-O(H₂)/Th-Cl Vibrations | Calculated (DFT) Th-O(H₂)/Th-Cl Vibrations | H₂O Group Inversion |

|---|---|---|---|

| [Th(H₂O)₄Cl₄] | 220, 258 (intense), 322 | 313 (intense) | 393 |

| [Th₃(H₂O)₂Cl₁₀(OH)₅]³⁻ | 228, 265 | 221, 265 | 393 |

Data sourced from Wacker et al. osti.gov

Theoretical and Computational Chemistry Approaches

Quantum Chemical Investigations of Electronic Structure and Bonding in Thorium Chloride Species

High-level quantum chemical calculations are essential for accurately describing the complex electronic environments of actinide compounds like this compound, where relativistic effects are significant.

The electronic structures of this compound (ThCl) and its cation (ThCl+) have been extensively studied using sophisticated relativistic electronic structure methods. aip.org Techniques such as the Complete Active Space Self-Consistent Field (CASSCF) and second-order perturbation theory (CASPT2) are employed to map the low-lying electronic states. aip.orgosti.gov For ThCl, an active space may include three electrons in nine orbitals, which are predominantly thorium's 7s, 6d, and 7p orbitals. osti.gov For ThCl+, the active space typically involves two electrons in the same nine orbitals. osti.gov The 5f subshell of thorium often shows minimal occupation and can sometimes be excluded from the active space. osti.gov

Spin-orbit coupling, a critical relativistic effect in heavy elements like thorium, is accounted for using methods like the state-interacting approach, which diagonalizes the electronic and spin-orbit Hamiltonians. aip.orgosti.gov This approach has been successful in interpreting experimental spectra and identifying the ground and excited electronic states. For instance, calculations have shown the ground state of neutral ThCl to be Th+(7s²6d)Cl⁻. aip.org High-level relativistic coupled-cluster calculations have also provided excellent agreement with experimental values for properties like ionization energy and bond dissociation energy. aip.org

In a study on a tri-thorium cluster, [{Th(η8-C8H8)(μ-Cl)2}3K2], relativistic quantum-chemical calculations were used to determine the total valence of thorium and chlorine atoms. chemrxiv.org These calculations revealed valences close to their formal states, IV and I, respectively. chemrxiv.org

Table 1: Calculated Low-Lying Electronic States of Th³⁵Cl using SO-CASPT2 (Data sourced from The Journal of Chemical Physics) aip.org

| Ω | Te (cm⁻¹) | Re (Å) | B₀ (cm⁻¹) | ωe (cm⁻¹) | ωexe (cm⁻¹) | ΛS Composition |

| 3/2 | 0 | 2.58 | 0.063 | 320 | 0.8 | ²Δ |

| 5/2 | 1800 | 2.58 | 0.063 | 320 | 0.8 | ²Δ |

| 1/2 | 3500 | 2.60 | 0.062 | 315 | 0.8 | ²Π |

| 3/2 | 4500 | 2.60 | 0.062 | 315 | 0.8 | ²Π |

| 1/2 | 8000 | 2.62 | 0.061 | 310 | 0.8 | ⁴Φ |

| 3/2 | 8200 | 2.62 | 0.061 | 310 | 0.8 | ⁴Φ |

| 5/2 | 8500 | 2.62 | 0.061 | 310 | 0.8 | ⁴Φ |

| 7/2 | 8800 | 2.62 | 0.061 | 310 | 0.8 | ⁴Φ |

| 9/2 | 9200 | 2.62 | 0.061 | 310 | 0.8 | ⁴Φ |

| 11/2 | 9600 | 2.62 | 0.061 | 310 | 0.8 | ⁴Φ |

Note: This table is interactive. You can sort and filter the data by clicking on the column headers.

Ligand Field Theory (LFT) provides a conceptual framework for understanding the electronic structure of coordination complexes, including those of this compound. aip.org The low-lying electronic states in ionically bonded systems like ThCl can often be anticipated using basic LFT models. aip.org In this model, the molecule is viewed as a central thorium ion (Th⁺ or Th²⁺) perturbed by the electrostatic field created by the chloride ligand (Cl⁻). aip.org

The interaction between the thorium cation and the chloride anion leads to a splitting of the thorium's d- and f-orbital energies. The strength of this ligand field perturbation by Cl⁻ is generally less than that of F⁻, following the spectrochemical series. aip.org For ThCl, the electronic states arise from the Th⁺(7s²6d) and Th⁺(7s6d²) configurations interacting with a closed-shell Cl⁻ anion. aip.orgosti.gov Similarly, for ThCl⁺, the states originate from the Th²⁺(7s²) and Th²⁺(7s6d) configurations. aip.org LFT successfully rationalizes the observed electronic spectra and provides a qualitative picture of the bonding, which is then refined by more quantitative quantum chemical calculations. aip.org

Density Functional Theory (DFT) Applications to this compound Systems

Density Functional Theory (DFT) has emerged as a versatile and computationally efficient method for studying various aspects of this compound chemistry, from molecular vibrations to reaction energetics.

DFT calculations are widely used to predict the vibrational frequencies of this compound species, which can then be compared with experimental data from Raman and infrared spectroscopy. researchgate.netosti.govresearchgate.net For instance, in studies of monomeric and trimeric this compound complexes isolated from aqueous solutions, DFT calculations have successfully predicted the vibrational frequencies of the [Th(H₂O)₄Cl₄] and [Th₃(OH)₅]⁷⁺ structural units. researchgate.netosti.gov These calculations help in assigning the observed spectral bands to specific molecular motions, such as Th-O and Th-Cl vibrations. osti.gov

DFT has also been employed to study the ground states of thorium tetrahalides (ThX₄, where X = F, Cl, Br, I). unige.chscispace.com These studies have optimized the equilibrium geometries and calculated the harmonic vibrational frequencies. For ThCl₄, DFT calculations predict a tetrahedral structure, which is confirmed by the absence of imaginary frequencies in the vibrational analysis. scispace.com The calculated vibrational frequencies for modes like ν₃ can be compared with the limited available experimental data. unige.ch

Table 2: Experimental vs. DFT-Calculated Vibrational Frequencies (cm⁻¹) for Th(H₂O)₄Cl₄ and a Trimeric Thorium Hydroxo-Chloride Complex (Data compiled from scientific literature) osti.gov

| Compound | Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

| [Th(H₂O)₄Cl₄]·2(HPy·Cl) | Th-O(H₂O)/Th-Cl | 220, 322 | - |

| H₂O group inversion | 393 | - | |

| Pyridinium (B92312) stretches | 609, 637 | 618, 641 | |

| (HPy)₃[Th₃(H₂O)₂Cl₁₀(OH)₅]·4(HPy·Cl) | Th-O(H₂O)/Th-Cl | 228, 265 | 221, 265 |

| H₂O group inversion | 393 | - | |

| Pyridinium stretches | 607, 634 | 618, 641 |

Note: This table is interactive. You can sort and filter the data by clicking on the column headers.

DFT and other electronic structure theories are instrumental in understanding the thermodynamics of this compound complexation in aqueous environments. researchgate.netacs.orgnih.gov Researchers have calculated the reaction energies for the stepwise addition of chloride ions to an aquated thorium cation, which involves the release of water molecules. researchgate.netacs.orgnih.govosti.gov These calculations have revealed an energetic driving force for chloride complexation, helping to explain the formation of various [Th(H₂O)ₓCl₈₋ₓ]ˣ⁻⁴ and [Th(H₂O)ₓCl₉₋ₓ]ˣ⁻⁵ species observed experimentally. researchgate.netnih.govosti.gov The relative energies of these different complexes can be predicted, providing insight into their stability and prevalence under specific conditions. researchgate.netresearchgate.net

The molecular electrostatic potential (ESP) is a valuable tool for analyzing noncovalent interactions, which play a crucial role in the solid-state structures of this compound complexes. researchgate.netacs.orgnih.gov The ESP surface is calculated to visualize regions of positive and negative potential on a molecule, which indicate sites for electrophilic and nucleophilic attack, respectively. mdpi.com

In the context of thorium-aquo-chloro complexes, ESP surfaces have been calculated to understand the role of counterions in stabilizing these structures. researchgate.netacs.orgnih.govosti.gov The analysis has shown that the distribution of chloride ligands around the thorium center is dependent on the pKa of the counter-cation. researchgate.netacs.orgnih.govosti.gov This highlights the directing influence of noncovalent interactions, such as hydrogen bonding, on the speciation and structural chemistry of thorium. researchgate.netacs.orgnih.govosti.gov

Computational Studies on Thermodynamic Properties of this compound Systems (e.g., Phase Diagrams with Alkali Chlorides)

Computational chemistry provides powerful tools for investigating the thermodynamic properties of this compound systems, particularly its interactions with alkali chlorides. These studies are crucial for applications such as Molten Salt Reactors (MSRs), where thorium-based chloride salts are considered potential fuel carriers. researchgate.netscispace.comchemrxiv.org Methodologies like the CALPHAD (Calculation of Phase Diagrams) approach and molecular dynamics (MD) simulations are employed to predict and understand the behavior of these complex molten salt mixtures. researchgate.netornl.govcnr.it

The CALPHAD method is a computational approach that combines experimental data with thermodynamic models to calculate phase diagrams and thermodynamic properties of multicomponent systems. scispace.comcnr.it For this compound-alkali chloride (ACl-ThCl₄, where A = Li, Na, K) binary systems, the quasi-chemical formalism in the quadruplet approximation is frequently used to model the excess Gibbs energy of the liquid solutions. researchgate.netresearchgate.netmdpi.com This model is well-suited for ionic liquids as it accounts for the formation of short-range order in the melt. researchgate.net Thermodynamic assessments using this method optimize the Gibbs energy functions for all phases in a system to create a self-consistent thermodynamic database that reproduces known experimental data, such as phase equilibria and mixing enthalpies. scispace.comsc.edu

Research using the CALPHAD method has been instrumental in clarifying discrepancies found in experimental literature regarding the intermediate phases formed in ACl-ThCl₄ systems. researchgate.net Different experimental studies have sometimes reported the existence of different compounds, particularly in the KCl-ThCl₄ system. researchgate.netresearchgate.net Computational assessments help to establish a more coherent and reliable description of these phase diagrams. researchgate.net

Studies have shown that the thermodynamic stability of the liquid ACl-ThCl₄ solutions increases as the alkali cation becomes larger, following the order Li < Na < K. researchgate.netmdpi.comresearchgate.net This trend is consistent with structural models and idealized ionic interactions.

Detailed findings from these computational assessments include the precise determination of invariant equilibria (eutectic and peritectic points), which are critical for defining the operational temperature ranges for molten salts in nuclear applications.

Table 1: Intermediate Phases in ACl-ThCl₄ (A = Li, Na, K) Systems Reported by Various Sources

This table summarizes the different solid intermediate compounds that have been reported in the binary systems of this compound with lithium, sodium, and potassium chlorides, highlighting the inconsistencies in the literature that computational modeling aims to resolve.

| System | Reported Compounds | References |

| LiCl-ThCl₄ | Li₂ThCl₆ | researchgate.net |

| none | researchgate.net | |

| NaCl-ThCl₄ | Na₂ThCl₆ | researchgate.net |

| NaThCl₅ | researchgate.net | |

| KCl-ThCl₄ | K₃ThCl₇ | researchgate.netresearchgate.net |

| K₂ThCl₆ | researchgate.netresearchgate.net | |

| KThCl₅ | researchgate.net |

Table 2: Calculated Invariant Equilibria in ACl-ThCl₄ (A = Li, Na, K) Systems

The following table presents the calculated temperatures and compositions for eutectic and peritectic points in the this compound-alkali chloride systems, derived from thermodynamic modeling using the CALPHAD approach.

| System | Type | Temperature (°C) | Mol Fraction ThCl₄ (x(ThCl₄)) | Equilibrium Phases |

| LiCl-ThCl₄ | Eutectic | 448 | 0.30 | Liquid, LiCl, Li₂ThCl₆ |

| Peritectic | 485 | 0.35 | Liquid, Li₂ThCl₆, ThCl₄ | |

| NaCl-ThCl₄ | Eutectic | 398 | 0.30 | Liquid, NaCl, Na₂ThCl₆ |

| Peritectic | 430 | 0.42 | Liquid, Na₂ThCl₆, ThCl₄ | |

| KCl-ThCl₄ | Eutectic | 544 | 0.18 | Liquid, KCl, K₃ThCl₇ |

| Peritectic | 445 | 0.28 | Liquid, K₃ThCl₇, K₂ThCl₆ | |

| Eutectic | 387 | 0.38 | Liquid, K₂ThCl₆, ThCl₄ |

Data derived from thermodynamic assessments presented in the literature. researchgate.net

Complementing the CALPHAD method, ab-initio molecular dynamics (AIMD) simulations provide insight into the molecular-level structure and dynamics of these molten salts. researchgate.netosti.gov AIMD studies on systems like NaCl-ThCl₄ investigate the coordination environments of the ions. osti.gov These simulations have revealed the formation of complex network structures, particularly in ThCl₄-rich mixtures, which significantly influences the thermophysical properties of the melt. osti.gov The structural information gleaned from AIMD, such as coordination numbers and the distribution of ionic species, can be integrated into thermodynamic models like the quasi-chemical formalism to provide a more physically accurate description of the liquid state. janleenkloosterman.nl This synergy between computational techniques allows for the development of robust, predictive models for designing and operating advanced nuclear energy systems. ornl.gov

Solution Chemistry and Speciation in Diverse Media

Aqueous Solution Speciation and Hydrolysis of Thorium(IV) in Chloride Media

In aqueous solutions, the tetravalent thorium ion (Th⁴⁺) exhibits a strong tendency to hydrolyze, a process driven by its high charge density. researchgate.net This hydrolysis competes with the formation of chloride complexes, which are generally considered to be weak. osti.gov The speciation is further influenced by factors such as pH, the concentration and nature of other ions in the solution, and temperature. researchgate.net

The hydrolysis of Th(IV) leads to the formation of various monomeric and polynuclear hydroxylated species. researchgate.netslu.se Experimental studies, particularly those investigating the solubility of thorium dioxide (ThO₂) in chloride-bearing solutions, have identified Th(OH)₂²⁺ and the neutral species Th(OH)₄⁰ as major products of hydrolysis under specific conditions. researchgate.netosti.gov The formation of these species can be described by the following reactions:

Th⁴⁺ + 2OH⁻ ↔ Th(OH)₂²⁺

Th⁴⁺ + 4OH⁻ ↔ Th(OH)₄⁰

The stability of these complexes is quantified by their formation constants. Studies have determined these constants at elevated temperatures, revealing how temperature affects the stability of these hydrolyzed forms. researchgate.netosti.gov For instance, investigations into the solubility of ThO₂(cr) between 175 and 250 °C have yielded precise logarithmic formation constants for these two key species. researchgate.net

Table 1: Logarithms of Formation Constants for Thorium(IV) Hydroxylated Species at Various Temperatures

| Temperature (°C) | log β for Th(OH)₂²⁺ | log β for Th(OH)₄⁰ | Source |

|---|---|---|---|

| 175 | 23.91 ± 0.05 | 42.18 ± 0.06 | researchgate.netosti.gov |

| 200 | 24.79 ± 0.07 | 43.50 ± 0.07 | researchgate.netosti.gov |

| 225 | 25.78 ± 0.05 | 43.17 ± 0.08 | researchgate.netosti.gov |

| 250 | 25.85 ± 0.05 | 43.74 ± 0.11 | researchgate.netosti.gov |

The specific composition of the chloride media, including the nature of the counterions, significantly impacts thorium speciation. Studies using various alkaline-earth chlorides (MgCl₂, CaCl₂, SrCl₂, and BaCl₂) have shown that the extent of thorium hydrolysis decreases as the concentration of the salt medium increases. srce.hrsemanticscholar.org

Furthermore, noncovalent interactions, such as hydrogen bonding directed by organic countercations, play a crucial role in stabilizing specific thorium-aquo-chloro complexes. acs.orgresearchgate.netosti.gov By using a series of nitrogen-containing heterocyclic counterions, researchers have isolated a range of monomeric Th(IV) complexes from acidic aqueous solutions. acs.orgnih.gov These complexes feature distinct structural units with general formulas like [Th(H₂O)ₓCl₈₋ₓ]ˣ⁻⁴ and [Th(H₂O)ₓCl₉₋ₓ]ˣ⁻⁵. acs.orgosti.gov The isolated species span from the chloride-deficient [Th(H₂O)₇Cl₂]²⁺ to the chloride-rich [Th(H₂O)₂Cl₆]²⁻. acs.orgnih.gov Theoretical calculations of electrostatic potential surfaces indicate that the distribution of chloride ions around the thorium center is dependent on the pKa of the countercation, highlighting the directing effect of these noncovalent interactions on the resulting structure. acs.orgosti.gov

The aqueous chemistry of thorium chloride is highly sensitive to pH, ionic strength, and temperature.

pH: The pH of the solution is a critical parameter governing hydrolysis. researchgate.net At a pH below 3, solutions of thorium salts are dominated by the hydrated cation [Th(H₂O)₉]⁴⁺. wikipedia.orgwikipedia.org As the pH increases, hydrolysis becomes more pronounced, leading to the formation of various hydroxylated species. researchgate.net For example, at pH values less than 4, the dominant species are often positively charged ions like Th⁴⁺ and Th(OH)₂²⁺. researchgate.netresearchgate.net The extraction and adsorption of thorium are also strongly pH-dependent, generally increasing as the pH rises into the acidic range. squ.edu.omresearchgate.net

Ionic Strength: The ionic strength of the medium also affects thorium's behavior. In solvent extraction studies, the distribution coefficient for Th(IV) has been observed to increase with rising ionic strength. squ.edu.om This is attributed to an increase in the thermodynamic activity of the thorium salt being extracted. squ.edu.om However, under conditions where hydrolysis is the dominant process (e.g., pH < 3.8, mNaCl < 2.5), the solubility of thorium has been found to be independent of the NaCl concentration. osti.gov

Temperature: Temperature has a significant effect on hydrolysis. The hydrolysis constants for thorium have been shown to increase by several orders of magnitude as the temperature rises from 283 K to 358 K (10 °C to 85 °C). researchgate.netrsc.org This enhancement is primarily due to the increased ionization of water at higher temperatures. researchgate.netrsc.org All hydrolysis reactions for Th(IV) are endothermic, further favoring the formation of hydrolyzed species at elevated temperatures. rsc.org This trend is also reflected in the increasing formation constants for Th(OH)₂²⁺ and Th(OH)₄⁰ with temperature, as shown in the table above. researchgate.netosti.gov

Molten Salt Chemistry of Thorium Chlorides

The chemistry of this compound in molten salt systems is of great interest for applications in Generation IV molten salt nuclear reactors (MSRs). in2p3.fr Chloride-based salts are considered advantageous for fast-spectrum reactors. in2p3.fr

In molten chloride salts, thorium's chemistry is distinct from that in aqueous solutions. Studies in a molten NaCl-CaCl₂ eutectic have identified Thorium(IV) as the single stable, soluble oxidation state. in2p3.fr For this stability to be maintained, the oxoacidity of the molten salt must be carefully controlled to prevent the precipitation of thorium as ThO₂. in2p3.fr

Raman spectroscopy studies of molten ThCl₄-ACl mixtures (where A = Li, Na, K, or Cs) have provided insight into the coordination of Th(IV). rsc.org In melts that are rich in alkali chloride (ThCl₄ mole fraction < 0.3), the predominant species is the octahedrally coordinated ThCl₆²⁻ complex. rsc.org As the concentration of ThCl₄ increases, edge-bridging between thorium octahedra occurs, leading to the formation of polynuclear chain species. rsc.org

Hydrate (B1144303) melts, which are highly concentrated electrolyte solutions with limited water, provide a unique medium to study ionic interactions. kek.jp The activity coefficients of ions in these melts behave differently than in more dilute solutions. kek.jp

Extended X-ray Absorption Fine Structure (EXAFS) has been used to probe the coordination sphere of the Th⁴⁺ ion in a CaCl₂·6H₂O hydrate melt and other concentrated CaCl₂ solutions. kek.jp In these environments, both water molecules and chloride ions are present in the first coordination sphere of the thorium ion. As the water content increases (i.e., the solution becomes less concentrated), the number of coordinated chloride ions decreases while the number of coordinated water molecules increases. kek.jp

Table 2: Coordination Numbers for Th⁴⁺ in Concentrated Chloride Solutions

| Medium | Chloride Coordination Number (NCl) | Water Coordination Number (NO) | Total Coordination Number (NCl + NO) | Source |

|---|---|---|---|---|

| CaCl₂·6H₂O Melt | 1.9 | 7.6 | 9.5 | kek.jp |

| 4 M CaCl₂ Solution | 1.5 | 8.8 | 10.3 | kek.jp |

The total coordination number remains relatively constant, suggesting a direct substitution of chloride ions for water molecules in the coordination sphere as the salt concentration changes. kek.jp

Chemical Compatibility and Corrosion Studies in Molten Chloride Environments for Reactor Applications

The development of Molten Salt Reactors (MSRs), particularly those utilizing a thorium fuel cycle, hinges on the chemical compatibility of the molten salt with structural materials. tudelft.nlwhiterose.ac.uk Molten chloride salts are considered for fast-spectrum MSRs and can dissolve thorium, often as thorium tetrachloride (ThCl4), along with other actinide chlorides like uranium and plutonium trichlorides. tudelft.nlwipo.intinl.gov These reactors offer potential benefits such as operating at high temperatures (typically 700°C or above) and low pressures, which can enhance thermal efficiency and safety. inl.govtudelft.nl

A significant challenge in the design and long-term operation of MSRs is the corrosive nature of molten salts at high temperatures. tudelft.nlresearchgate.net The corrosion of structural materials can degrade their mechanical properties, compromising the safety and integrity of the reactor. researchgate.net Research indicates that the presence of ThCl4 in the molten salt mixture can reduce corrosivity (B1173158) towards engineering alloys and lessen the degradation of ceramics within the reactor environment. wipo.int

Studies have explored various salt compositions, including mixtures of ThCl4 with alkali chlorides (like NaCl, KCl, and RbCl) and alkaline earth chlorides (such as MgCl2 and CaCl2). wipo.int The selection of these salts aims to create a eutectic mixture with a lower melting point, which is a desirable property for a reactor fuel. whiterose.ac.uk

The corrosion process in molten chloride salts is more complex than in fluoride (B91410) salts. osti.gov It often involves the selective dissolution of active alloying elements from structural materials. researchgate.net Nickel-based alloys, such as Hastelloy N, have been identified as promising candidates for MSR structural materials due to their compatibility with molten fluoride salts, and their performance in chloride environments is a key area of investigation. researchgate.netosti.gov However, even these alloys can be susceptible to issues like embrittlement from helium produced by neutron transmutation of nickel and corrosion from fission products. inl.gov

To mitigate corrosion, one approach is to control the redox potential of the molten salt. nih.gov By keeping the salt in a reducing state, the tendency for the structural metals to oxidize and dissolve into the salt can be minimized. researchgate.netnih.gov This can be achieved by adding a reactive metal, such as magnesium, to the salt mixture. researchgate.net However, this can introduce other challenges, like the formation of intermetallic compounds with alloy components. researchgate.net

Recent research has also investigated the effect of radiation on corrosion. In some cases, proton irradiation has been found to decrease the rate of corrosion in certain metal alloys under conditions relevant to MSRs. mit.edu

The table below summarizes key aspects of molten salt compositions and corrosion considerations for reactor applications involving this compound.

| Parameter | Description | Source(s) |

| Fuel Salt Composition | Mixtures of ThCl4 with alkali (NaCl, KCl, RbCl) and alkaline earth (MgCl2, CaCl2) chlorides. May also contain UCl3, PuCl3, and other minor actinide trichlorides. | wipo.int |

| Operating Temperature | Typically 700°C or higher. | inl.govtudelft.nl |

| Structural Materials | Nickel-based alloys (e.g., Hastelloy N) are primary candidates. Ferritic-martensitic steels are also considered but are generally less compatible. | researchgate.netosti.gov |

| Corrosion Mechanism | Selective dissolution of active alloying elements (e.g., Cr, Fe) from structural materials into the molten salt. | researchgate.net |

| Corrosion Mitigation | Controlling the redox potential of the salt (keeping it reducing). The presence of ThCl4 can also reduce corrosivity. | wipo.intresearchgate.netnih.gov |

| Effect of Radiation | Can be complex; some studies show that irradiation can decrease the corrosion rate of certain alloys. | mit.edu |

Solvent Extraction Studies of Thorium(IV) from Chloride Acidic Solutions

The separation and purification of thorium from various sources, including acidic chloride solutions, is a critical step in the nuclear fuel cycle and for various industrial applications. carta-evidence.orgdergipark.org.tr Solvent extraction is a widely used technique for this purpose due to its simplicity, speed, and selectivity. akjournals.comresearchgate.net This process involves the transfer of a target ion, in this case, Thorium(IV) (Th(IV)), from an aqueous phase to an immiscible organic phase containing an extractant. researchgate.net

A variety of extractants have been investigated for the separation of Th(IV) from chloride media, including Schiff bases, organophosphorus compounds, and amines. carta-evidence.orgresearchgate.netresearchgate.netscitechnol.com The efficiency of the extraction process is influenced by several factors, including the pH of the aqueous solution, the concentration of the extractant, the type of diluent used, the contact time between the two phases, and the temperature. carta-evidence.orgresearchgate.net

Schiff Base Extractants: Research has shown that Schiff base extractants can be effective for the extraction of Th(IV) from chloride media. For instance, (E)-4-(2-hydroxyethylimino)pentan-2-one (AcEt) has been shown to extract Th(IV) as a 1:1 metal-to-ligand complex. carta-evidence.org Another Schiff base, (E)-4-(2-hydroxyphenyl imino) pentane-2-one (AcPh), has also been successfully used, with optimal extraction occurring at a pH of 6.5. researchgate.net

Organophosphorus Extractants: Organophosphorus compounds like bis(2-ethylhexyl) phosphoric acid (D2EHPA) and 2-ethylhexyl phosphonic acid mono-2-ethylhexyl ester (PC-88A) have been studied for Th(IV) extraction. researchgate.netscitechnol.com For example, a study using didodecylphosphoric acid (DDPA) in a chloroform (B151607) diluent found that the distribution coefficient for Th(IV) increases with the concentration of DDPA. squ.edu.om

Amine Extractants: Amine-based extractants, such as trioctylmethylammonium chloride (TOMACl), have also been investigated. scitechnol.com In one study, a 0.2 M solution of TOMACl in cyclohexane (B81311) was used to separate U(VI), Th(IV), and Cd(II), with uranium and cadmium being extracted while most of the thorium remained in the aqueous phase. scitechnol.com

Influence of Acid Concentration: The concentration of hydrochloric acid (HCl) in the aqueous phase plays a significant role in the extraction and stripping processes. Generally, the extraction efficiency of Th(IV) decreases as the HCl concentration increases. akjournals.comresearchgate.net Conversely, higher concentrations of HCl (e.g., 3.0 M to 6.0 M) are often effective for stripping or back-extracting the thorium from the loaded organic phase. akjournals.comresearchgate.netsqu.edu.om

The table below provides a summary of different solvent extraction systems studied for the separation of Thorium(IV) from chloride acidic solutions.

| Extractant | Diluent | Aqueous Medium | Key Findings | Source(s) |

| (E)-4-(2-hydroxyethylimino)pentan-2-one (AcEt) | Methylene chloride | Chloride media | Forms a 1:1 metal-ligand complex with Th(IV). | carta-evidence.org |

| (E)-4-(2-hydroxyphenyl imino) pentane-2-one (AcPh) | Chloroform and diethyl ether | Chloride solution (pH 6.5) | Effective extraction at pH 6.5; stripping with 0.5 M HNO3. | researchgate.net |

| 3,5-di-tert-butyl-2-Hydroxy-Benzaldehyde Oxime | Dichloromethane | Aqueous chloride media | Forms a 1:3 metal-ligand complex; shows superior extraction for Th(IV) over Eu(III). | tandfonline.com |

| Didodecylphosphoric acid (DDPA) | Chloroform | Perchlorate solution | Distribution coefficient increases with DDPA concentration; stripping with 3.0 M HCl. | squ.edu.om |

| Trioctylmethylammonium chloride (TOMACl) | Cyclohexane | Chloride solutions | Used for separation of U(VI), Th(IV), and Cd(II). | scitechnol.com |

| 1-phenyl-3-methyl-4-benzoyl-pyrazolone-5 (PMBP) | Not specified | Hydrochloric acid media | Extraction efficiency decreases with increasing HCl concentration; back-extraction with 4-6 M HCl. | akjournals.comresearchgate.net |

Applications in Advanced Nuclear Fuel Cycles and Waste Management

Thorium Chloride in Molten Salt Reactor (MSR) Technologies

Molten Salt Reactors represent a paradigm shift in nuclear reactor design, utilizing fuel in a liquid state, which allows for continuous, online reprocessing. oecd-nea.org This characteristic, in principle, facilitates the extraction of fission products and protactinium-233, the precursor to the fissile uranium-233 (B1220462). oecd-nea.org MSRs, especially those employing a thorium fuel cycle, are a key area of Generation IV reactor research. wikipedia.orgworld-nuclear.org The fluid nature of the fuel, incorporating thorium and uranium fluorides or chlorides in a salt mixture, allows for operation at high temperatures and low pressures, enhancing thermal efficiency and safety. world-nuclear.orgwhatisnuclear.com

In certain MSR designs, thorium is introduced into the molten salt coolant in the form of this compound. This liquid fuel mixture circulates through the reactor core, where the thorium-232 isotope captures neutrons and transmutes into uranium-233, a fissile material that then undergoes fission to produce energy. sustainability-directory.com This in-situ generation of fuel is a hallmark of the thorium fuel cycle in MSRs. sustainability-directory.com The use of a liquid fuel eliminates the need for fabricating solid fuel elements, a complex and costly process. world-nuclear.org Molten chloride salts are particularly studied for fast-spectrum MSRs, which can be designed as "burners" for nuclear waste. whatisnuclear.com

The thorium fuel cycle within an MSR is envisioned as a closed cycle, where the fuel is reprocessed internally to separate fission products and reuse the uranium-233 and unconverted thorium. sustainability-directory.com This approach significantly minimizes the production of long-lived nuclear waste compared to conventional uranium-fueled reactors. sustainability-directory.com Various strategies exist for initiating the thorium fuel cycle, as natural thorium is not fissile. illinois.eduwikipedia.org One approach involves starting the reactor with existing fissile materials like enriched uranium or plutonium, with thorium serving as a fertile blanket. illinois.edu The bred uranium-233 is then recycled back into the core to sustain the reaction. illinois.edu Research has shown that using reactor-grade plutonium can enable a transition to a self-sustaining thorium fuel cycle in a relatively short period. illinois.edu

| Startup Fissile Material | Key Characteristics | Reference |

|---|---|---|

| High Assay Low Enriched Uranium (HALEU) | Uranium enriched to between 5% and 20% U-235. | illinois.edu |

| Reactor-Grade Plutonium | A mixture of plutonium isotopes extracted from spent nuclear fuel of conventional reactors. Can enable a faster transition to the thorium fuel cycle. | illinois.edu |

| Transuranic Elements (TRU) | Elements with an atomic number greater than uranium, extracted from spent nuclear fuel. Offers the possibility of long-term operation without external U-233 feed. | illinois.edu |

| Uranium-233 | The ideal fissile material for the thorium cycle, but does not exist in nature and must be bred. | illinois.edu |

The online removal of fission products is a key advantage of liquid-fueled MSRs, as it improves neutron economy and allows for continuous operation. whatisnuclear.comstanford.edu In a molten chloride salt, fission products exist in various chemical forms. Noble gases like xenon and krypton, which are significant neutron poisons, can be removed by sparging the salt with an inert gas like helium. researchgate.netornl.gov

Other fission products can be classified based on their chemical behavior in the molten salt:

Noble and Seminoble Metals: These elements (e.g., molybdenum, ruthenium, palladium) tend not to form stable chlorides and can plate out on surfaces or exist as metallic colloids. nrc.gov

Halide-Forming Fission Products: Lanthanides and alkaline earth metals form stable chlorides that remain dissolved in the fuel salt. koreascholar.com

Volatile Chlorides: Some fission products, such as zirconium, can form volatile chlorides (e.g., ZrCl4), which can be transported to the off-gas system. koreascholar.com

The behavior of tellurium is of particular concern as it was found to cause cracking in the Hastelloy N alloy used in the Molten Salt Reactor Experiment (MSRE). nrc.gov Understanding and mitigating such corrosion mechanisms is crucial for the long-term viability of MSRs. nrc.gov Continuous reprocessing schemes aim to remove these different categories of fission products to maintain the chemical stability and performance of the reactor. researchgate.net

Pyrochemical Processing and Reprocessing of Thorium-Based Fuels

Pyrochemical processing, or pyroprocessing, is a high-temperature method for reprocessing used nuclear fuel that is particularly well-suited for the molten salt fuel from MSRs. researchgate.netiaea.org This non-aqueous method involves processes like electrorefining and molten salt extraction to separate actinides from fission products. researchgate.net

Electrochemical separation, or electrorefining, is a primary technique in pyroprocessing. researchgate.net It exploits the differences in the electrochemical potentials of the various elements in the molten chloride salt to achieve separation. aip.org In this process, the spent fuel components are dissolved in a molten chloride salt, and a potential is applied between a cathode and an anode.

The actinides (uranium, plutonium, thorium, etc.) are generally less noble than many of the fission products. This allows for their selective deposition onto a cathode, while the more noble fission products remain in the salt. aip.org However, the separation of actinides from lanthanide fission products is challenging due to their similar electrochemical properties. unlv.edu

The process can be summarized as follows:

Spent fuel is dissolved in a molten chloride electrolyte, such as a lithium chloride-potassium chloride (LiCl-KCl) eutectic. researchgate.net

An electric potential is applied.

Actinides are reduced and deposited on a solid or liquid metal cathode.

Fission products are separated based on their respective deposition potentials.

| Component | General Behavior | Separation Principle | Reference |

|---|---|---|---|

| Actinides (U, Pu, Th) | Deposit on the cathode at specific potentials. | Difference in Gibbs free energies of formation of their chlorides compared to fission products. | aip.org |

| Lanthanides | Similar electrochemical potentials to actinides, making separation difficult. | Often co-deposited with actinides or require additional separation steps. | unlv.edu |

| Noble Metals | Remain in the anode basket or as metallic sludge. | Do not readily form stable chlorides. | researchgate.net |

| Alkali and Alkaline Earth Metals | Remain as ions in the molten salt. | Their chlorides are very stable. | urfu.ru |

For the thorium fuel cycle to be sustainable, the efficient recovery and recycling of unconverted thorium from the irradiated fuel is essential. iaea.org In pyrochemical schemes, after the separation of uranium and other actinides, thorium remains in the salt along with certain fission products. barc.gov.in

One method for thorium recovery involves processing the highly active raffinate stream (the liquid waste remaining after the extraction of other elements) from the primary separation cycles. barc.gov.in Solvent extraction techniques using specific solvents can be employed to selectively recover thorium. barc.gov.in Another approach in pyrochemical processing is to use a specific electrode setup to selectively deposit thorium after the more easily reducible elements have been removed. The recovered thorium can then be purified and reintroduced into the reactor fuel cycle. iaea.org The development of robust and efficient thorium recovery processes is a key area of research for closing the thorium fuel cycle. oecd-nea.org

Development of Pyroelectrochemical Technologies for Thorium Engagement in Fast Neutron Fuel Cycles

The integration of thorium into fast neutron fuel cycles presents a promising avenue for enhancing nuclear energy's sustainability, partly by reducing the accumulation of long-lived transplutonium nuclides. pensoft.netsemanticscholar.org A key enabling technology for this integration is pyroelectrochemistry, a high-temperature electrochemical process for the reprocessing and fabrication of nuclear fuels. pensoft.netfao.org

Pyroelectrochemical technologies offer a compact and potentially more proliferation-resistant alternative to traditional aqueous reprocessing methods. The process typically involves the electrolysis of molten salts containing the desired elements. For thorium-based fuels, this involves the use of molten chloride salts as the electrolyte. pensoft.netfao.org Research has shown that thorium's electrochemical behavior in these molten salt environments is less complex than that of uranium and plutonium, making it a viable candidate for such processes. pensoft.netfao.org

In this context, thorium dioxide (ThO₂), a stable and desirable fuel form, can be produced through the electrolysis of thorium-containing molten chloride electrolytes. fao.org Furthermore, mixed-oxide (MOX) fuels, such as a mixture of uranium and thorium dioxides, can also be fabricated using pyroelectrochemical methods. pensoft.net This allows for the recycling of actinides and the creation of new fuel, closing the fuel cycle.

The application of pyroelectrochemical reprocessing to irradiated thorium fuel allows for the separation of fission products from the valuable thorium and bred-in uranium-233 (²³³U). This crystalline product can then be used in the fabrication of new fuel elements. pensoft.netfao.org This technology is seen as a critical step in realizing the benefits of the thorium fuel cycle, including the potential to breed ²³³U in the thorium blankets of fast reactors. pensoft.netsemanticscholar.org This bred ²³³U can then be used to fuel other thermal reactors, creating a symbiotic relationship between different reactor types. pensoft.netsemanticscholar.org

Table 1: Comparison of Fertile Materials in Different Neutron Spectra This interactive table provides a comparative overview of the neutron absorption cross-sections for Thorium-232 and Uranium-238, the primary fertile isotopes in their respective fuel cycles.

| Isotope | Neutron Spectrum | Neutron Capture Cross-Section (barns) | Key Product |

|---|---|---|---|

| Thorium-232 (²³²Th) | Thermal | 7.4 | Uranium-233 (²³³U) |

| Uranium-238 (²³⁸U) | Thermal | 2.7 | Plutonium-239 (²³⁹Pu) |

| Thorium-232 (²³²Th) | Fast | Lower than ²³⁸U | Uranium-233 (²³³U) |

| Uranium-238 (²³⁸U) | Fast | Higher than ²³²Th | Plutonium-239 (²³⁹Pu) |

Data sourced from IAEA publications. iaea.org

Challenges and Future Directions in this compound-Based Nuclear Systems

Despite the potential advantages of thorium-based nuclear systems, particularly those utilizing this compound in molten salt reactors, significant challenges must be addressed to achieve widespread commercialization. azocleantech.comsustainability-directory.com These challenges span technical, economic, and regulatory domains.

One of the primary hurdles is the relative immaturity of thorium reactor technology compared to the well-established uranium-based reactor fleet. sustainability-directory.com Decades of research, development, and operational experience have gone into uranium reactors, while thorium reactors are still largely in the experimental and developmental stages. sustainability-directory.com

Technical Challenges:

Fissile Driver Requirement: Thorium-232 is a fertile, not a fissile, isotope. This means it cannot initiate or sustain a nuclear chain reaction on its own. It requires a "driver" of fissile material, such as uranium-233, uranium-235, or plutonium-239, to start the nuclear reaction. azocleantech.comworld-nuclear.org The production and handling of uranium-233, in particular, presents its own set of technical and proliferation-related considerations. azocleantech.com

Fuel Fabrication: The fabrication of thorium-based fuels can be more complex and costly than for traditional uranium fuels. sustainability-directory.comquora.com Developing scalable and cost-effective fuel fabrication processes is a critical area of ongoing research. sustainability-directory.com

Materials Compatibility: Thorium reactors, especially molten salt designs, often operate at high temperatures. sustainability-directory.com This places significant demands on the structural materials of the reactor, requiring materials that can withstand high temperatures and the corrosive environment of molten salts. sustainability-directory.com

Uranium-232 (B1195260) Contamination: The irradiation of thorium also produces uranium-232 (²³²U), an isotope whose decay chain includes strong gamma emitters. world-nuclear.org While this provides an inherent proliferation resistance, it also complicates fuel handling and reprocessing, requiring remote handling and heavily shielded facilities. world-nuclear.org

Economic and Infrastructural Challenges:

High Initial Capital Costs: The construction of new reactor designs, including thorium-based systems, is expected to have high upfront capital costs. sustainability-directory.com These costs are influenced by the need for specialized materials and the lack of a mature supply chain. sustainability-directory.com

Limited Supply Chain: The current nuclear industry infrastructure is built around the uranium fuel cycle. A widespread adoption of thorium reactors would necessitate the development of a new supply chain for thorium mining, fuel fabrication, and reprocessing. sustainability-directory.com

Economic Viability: The economic competitiveness of thorium reactors against existing nuclear technologies and other energy sources is yet to be fully demonstrated. azocleantech.comsustainability-directory.com

Future Directions:

The future of this compound-based nuclear systems is closely tied to the development of advanced reactor concepts, most notably the Molten Salt Reactor (MSR). azocleantech.comsustainability-directory.com MSRs, which can use thorium dissolved in a molten chloride or fluoride (B91410) salt as both fuel and coolant, offer several potential advantages, including enhanced safety features and higher thermal efficiencies. azocleantech.comyoutube.com

Significant research and development efforts are underway globally to address the challenges and advance thorium reactor technology. Countries like China and the United States are actively developing experimental MSRs. youtube.com The future direction will likely involve:

Continued research into materials science to develop corrosion-resistant alloys for MSRs.

Demonstration and validation of pyroelectrochemical reprocessing technologies on a larger scale.

Development of a comprehensive regulatory framework for the licensing and operation of thorium-based reactors. quora.com

International collaboration to share research and development costs and expertise. sustainability-directory.com

Overcoming these hurdles will require sustained investment in research and development, as well as the establishment of a supportive policy and regulatory environment. world-nuclear.orgquora.com

Separation and Analytical Methodologies for Thorium in Chloride Systems

Ion Exchange Chromatography for Thorium Separation from Complex Mixtures (e.g., from Radium and Actinium)

Ion exchange chromatography is a crucial technique for the separation of thorium from complex mixtures, particularly in the context of producing medical isotopes like Actinium-225 (Ac-225) from thorium targets. eichrom.com The fundamental principle of separation in a chloride system relies on the differential formation of ionic complexes between thorium, actinium, and radium.

In concentrated hydrochloric acid solutions, thorium and other elements can form anionic chloro complexes. google.com This behavior is exploited using strongly basic anion exchange resins. For instance, when a proton-irradiated thorium target is dissolved in concentrated HCl, protactinium forms anionic complexes that are retained by the resin, while thorium, actinium, and radium, existing as cations, pass through the column in the eluate. google.com

Conversely, cation exchange chromatography is also widely used. In this approach, the separation relies on the fact that thorium does not readily form anionic complexes in hydrochloric acid, unlike some other elements. iaea.org A common method involves dissolving an irradiated radium sample in dilute hydrochloric acid and adsorbing the metal ions onto a cation-exchange resin. iaea.org Subsequently, selective elution can separate the elements. For example, actinium can be eluted using a citrate (B86180) buffer, followed by radium. iaea.org

Another strategy involves the precipitation of the bulk of the thorium from the initial solution before chromatographic separation. This step minimizes the required column and solution volumes for the subsequent purification of actinium and radium from the remaining residual thorium using cation exchange chromatography. google.com A combination of ion exchange and extraction chromatography resins is often employed to achieve high purity separation of actinium and radium isotopes from residual thorium and other spallation products. google.com

The process can be summarized in the following steps:

Dissolution of the target material (e.g., irradiated thorium or radium) in an acidic solution, often concentrated or dilute hydrochloric acid. google.comiaea.org

Loading the solution onto a selected ion exchange column (either anion or cation exchanger). google.com

Selective elution of the target elements. In anion exchange from concentrated HCl, thorium, actinium, and radium elute while other elements are retained. google.com In cation exchange, elution sequences are designed based on the binding affinities of the ions to the resin. iaea.org

| Resin Type | Separation Principle in Chloride Media | Target Elements | Reference |

| Strongly Basic Anion Exchanger | In concentrated HCl, protactinium forms anionic chloro complexes and is retained. Thorium, actinium, and radium elute as cations. | Protactinium separated from Th, Ac, Ra | google.com |

| Cation Exchanger | Thorium, actinium, and radium are adsorbed from a dilute HCl solution. Selective elution separates them based on differing affinities. | Separation of Ac from Ra and Th | iaea.org |

| Combined Ion Exchange/Extraction Chromatography | Used for final purification after initial bulk thorium removal. | High-purity Ac and Ra from residual Th | google.com |

Advanced Solvent Extraction Techniques for Thorium(IV) from Chloride Media using Chelating Agents

Solvent extraction is a highly effective method for selectively separating Thorium(IV) from aqueous chloride solutions. This technique utilizes organic chelating agents that form stable, neutral complexes with the Th(IV) ion, facilitating its transfer into an immiscible organic phase.

A notable example involves the use of a Schiff base chelating agent, (E)-4-(2-hydroxy phenyl imino) pentane-2-one (AcPh), synthesized for this purpose. ekb.egscinito.airesearchgate.net Research has identified the optimal conditions for extracting Thorium(IV) from a chloride medium using this agent. The extraction efficiency is significantly influenced by factors such as pH, the concentration of the chelating agent, the choice of organic solvent (diluent), the ratio of aqueous to organic phases, and contact time. ekb.egresearchgate.net

Studies have shown that the extraction efficiency of Th(IV) increases dramatically with the concentration of the AcPh chelating agent, reaching over 96% at a concentration of 0.02 M. researchgate.netdergipark.org.tr The pH of the aqueous phase is also a critical parameter; a pH of 6.5 was found to be optimal for the quantitative extraction of Thorium(IV). ekb.egresearchgate.net At lower pH values, an excess of hydrogen ions can lead to the protonation of the chelating agent, reducing its ability to complex with thorium ions. researchgate.net